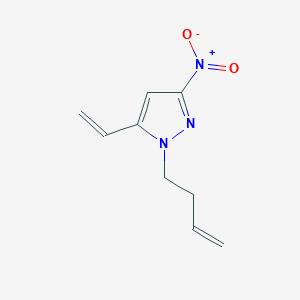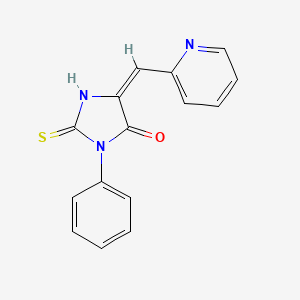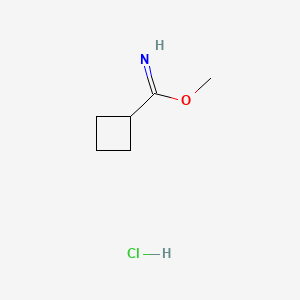![molecular formula C15H17N3O3 B13706527 Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “MFCD32199165” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32199165” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route may include steps such as:
Formation of Intermediate Compounds: Initial reactions to form intermediate compounds that will later be transformed into the final product.
Cyclization Reactions: These reactions are crucial for forming the core structure of “MFCD32199165”.
Purification Steps: Techniques such as recrystallization or chromatography are used to purify the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD32199165” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: Large quantities of reactants are processed in batches to produce the compound.
Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
“MFCD32199165” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may exhibit distinct properties.
Reduction: Reduction reactions can convert the compound into a more reduced form, often altering its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD32199165” typically require specific reagents and conditions, such as:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Catalysts such as palladium on carbon or platinum are used to facilitate certain reactions.
Major Products
The major products formed from the reactions of “MFCD32199165” depend on the specific reaction conditions and reagents used. These products can include various derivatives that retain the core structure of the original compound but exhibit different chemical and physical properties.
科学研究应用
“MFCD32199165” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
作用机制
The mechanism by which “MFCD32199165” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction Pathways: The compound can influence signal transduction pathways, altering cellular functions and responses.
属性
分子式 |
C15H17N3O3 |
|---|---|
分子量 |
287.31 g/mol |
IUPAC 名称 |
methyl 6-[2-(oxan-2-yl)pyrazol-3-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c1-20-15(19)12-6-4-5-11(17-12)13-8-9-16-18(13)14-7-2-3-10-21-14/h4-6,8-9,14H,2-3,7,10H2,1H3 |
InChI 键 |
NFLNAEOWZVGGBH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC=NN2C3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8-Dihydrocarbazolo[4,3-c]carbazole](/img/structure/B13706448.png)




![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)


![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)

